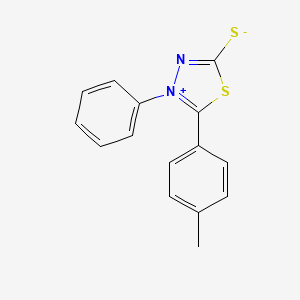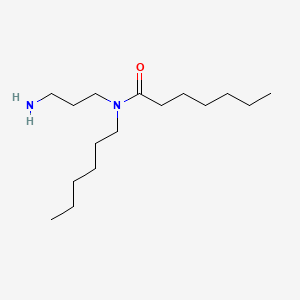
1,2-Bis(2,3-dimethoxyphenyl)ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(2,3-dimethoxyphenyl)ethane-1,2-dione is an organic compound belonging to the class of α-dicarbonyl compounds. These compounds are characterized by the presence of two carbonyl groups (C=O) adjacent to each other. This particular compound is known for its interesting chemical and physical properties, making it a subject of various spectroscopic, structural, and theoretical investigations .
Vorbereitungsmethoden
The synthesis of 1,2-Bis(2,3-dimethoxyphenyl)ethane-1,2-dione typically involves organic synthetic routes. One common method includes the reaction of phenol with bromoacetyl bromide under basic conditions to obtain 1,2-bis(3-bromophenyl)ethane-1,2-dione. This intermediate is then subjected to Ullmann condensation with octanol to produce the desired compound . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield.
Analyse Chemischer Reaktionen
1,2-Bis(2,3-dimethoxyphenyl)ethane-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation[][3].
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(2,3-dimethoxyphenyl)ethane-1,2-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2-Bis(2,3-dimethoxyphenyl)ethane-1,2-dione involves its interaction with molecular targets such as proteins and enzymes. The compound’s α-dicarbonyl structure allows it to form cross-links with proteins, affecting their conformation and function. This property is particularly useful in studying protein interactions and inhibiting specific enzymes .
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(2,3-dimethoxyphenyl)ethane-1,2-dione can be compared with other similar compounds such as:
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Known for its photorotamerism and optical properties.
1,2-Bis(4-methoxyphenyl)ethane-1,2-dione: Used in organic synthesis and material science.
1,2-Bis(diphenylphosphino)ethane: Commonly used as a ligand in coordination chemistry.
The uniqueness of this compound lies in its specific substitution pattern on the aromatic rings, which influences its reactivity and applications.
Eigenschaften
CAS-Nummer |
5653-58-7 |
|---|---|
Molekularformel |
C18H18O6 |
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
1,2-bis(2,3-dimethoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C18H18O6/c1-21-13-9-5-7-11(17(13)23-3)15(19)16(20)12-8-6-10-14(22-2)18(12)24-4/h5-10H,1-4H3 |
InChI-Schlüssel |
WTYIINHUZYFNMM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C(=O)C(=O)C2=C(C(=CC=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


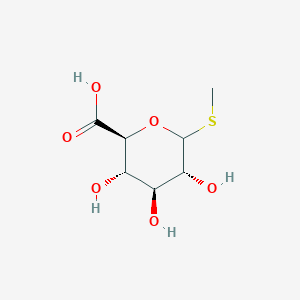
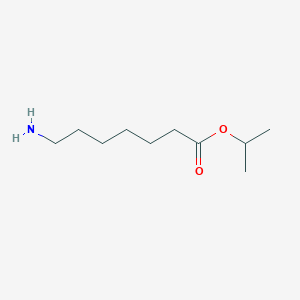
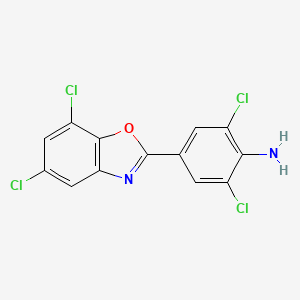

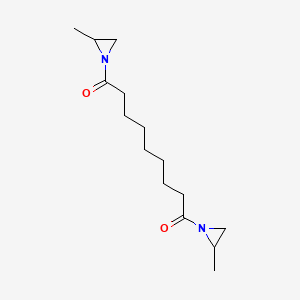



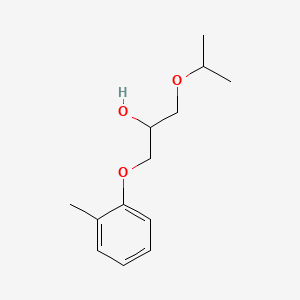
![N,N,1-Tris(trimethylsilyl)-5-[(trimethylsilyl)oxy]-1H-indole-3-ethanamine](/img/structure/B13796208.png)
![1-[2-(2-Thienyl)ethyl]-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13796209.png)

